N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide is a useful research compound. Its molecular formula is C15H11F2NO3 and its molecular weight is 291.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.07069954 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide, also known as Amuvatinib , primarily targets multiple tyrosine kinases, including c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . These proteins play crucial roles in cell growth, differentiation, and survival .
Mode of Action
Amuvatinib interacts with its targets by inhibiting their kinase activity, which suppresses the phosphorylation of downstream signaling molecules . This results in the disruption of the signaling pathways that promote cell proliferation and survival . Additionally, Amuvatinib suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of tyrosine kinases by Amuvatinib affects multiple biochemical pathways. For instance, the suppression of c-MET and c-RET can disrupt the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth and survival . The inhibition of Rad51 protein can impair the homologous recombination repair pathway, leading to the accumulation of DNA damage in cancer cells .
Pharmacokinetics
It is known to be orally available , suggesting that it can be absorbed in the gastrointestinal tract. The volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of Amuvatinib are yet to be determined .
Result of Action
The inhibition of tyrosine kinases and the suppression of Rad51 protein by Amuvatinib can lead to the disruption of cell growth and survival pathways, the accumulation of DNA damage, and ultimately, the death of cancer cells . This makes Amuvatinib a potential therapeutic agent for treating various types of cancer .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO3/c16-11-4-10(5-12(17)6-11)15(19)18-7-9-1-2-13-14(3-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTKKTLSLZOQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC(=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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